Vinblastine - 865-21-4

Vinblastine

Catalog Number: EVT-302979
CAS Number: 865-21-4
Molecular Formula: C46H58N4O9
Molecular Weight: 811.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Vinblastine is a naturally occurring Vinca alkaloid, a class of compounds initially isolated from the Madagascar periwinkle plant Catharanthus roseus [, ]. These compounds are known for their antimitotic properties []. In scientific research, vinblastine serves as a valuable tool for studying various cellular processes, particularly those related to microtubule dynamics. Its ability to disrupt microtubule polymerization makes it a potent inhibitor of cell division, leading to its use in both in vitro and in vivo studies.

Future Directions
  • Developing more targeted drug delivery systems: Conjugation with cell-penetrating peptides or encapsulation in nanoparticles could improve its delivery to tumor cells while minimizing systemic toxicity. []
  • Identifying novel mechanisms of action: While its interaction with tubulin is well-established, further research may uncover additional cellular targets or pathways affected by vinblastine. [, ]
  • Developing novel Vinca alkaloid derivatives with improved efficacy and reduced toxicity: This involves exploring structure-activity relationships and optimizing the chemical structure of Vinca alkaloids to enhance their therapeutic potential. [, ]
  • Investigating its potential in treating non-cancerous diseases: Given its effects on microtubule dynamics and immune responses, vinblastine may hold therapeutic value for conditions beyond cancer. [, ]

Vindesine

Compound Description: Vindesine (VDS) is a semisynthetic vinca alkaloid analog of Vinblastine. It is used as a chemotherapeutic agent for the treatment of various cancers. Vindesine, like Vinblastine, disrupts microtubule function, thereby interfering with cell division. It exhibits a distinct activity profile, resembling Vincristine rather than Vinblastine in its efficacy against rodent tumor models .

Relevance: Vindesine is structurally very similar to Vinblastine, differing only in the replacement of the C23-ester group of the vindoline moiety in Vinblastine with an amide group in Vindesine . This minor structural modification leads to alterations in its pharmacological properties, including its antitumor activity and neurotoxic potential . Notably, Vindesine displays a lower neurotoxic potential compared to Vincristine and Vinblastine .

Vincristine

Compound Description: Vincristine (VCR) is a naturally occurring vinca alkaloid, similar to Vinblastine, isolated from the Catharanthus roseus plant. It is a potent chemotherapeutic agent used to treat various cancers, including leukemia, lymphoma, and Wilms tumor. It functions as a microtubule inhibitor, disrupting the formation of microtubules during cell division .

17-desacetylvinblastineTrp

Compound Description: 17-desacetylvinblastineTrp is a synthetic derivative of Vinblastine generated by coupling Vinblastine with L-tryptophan methyl ester. It serves as a precursor for the development of Vinblastine-oligoarginine conjugates. These conjugates aim to improve the therapeutic index of Vinblastine by enhancing its cellular uptake and potentially reducing its side effects .

Relevance: 17-desacetylvinblastineTrp retains the tubulin binding ability of Vinblastine, indicating its potential as a building block for developing improved Vinblastine analogs . Conjugation with cell-penetrating peptides like oligoarginines aims to enhance cellular uptake and overcome drug resistance mechanisms, potentially leading to more effective Vinblastine-based therapies .

17-desacetylvinblastineTrp-Arg₈

Compound Description: 17-desacetylvinblastineTrp-Arg₈ represents a conjugate of 17-desacetylvinblastineTrp with an octaarginine peptide. This conjugate exhibits promising antiproliferative effects against both sensitive and resistant human leukemia (HL-60) cells . It demonstrates superior efficacy compared to conjugates with shorter arginine chains (Arg₆ and Arg₄), suggesting a role for the octaarginine moiety in enhancing cellular uptake or intracellular trafficking .

Relevance: This conjugate exemplifies a strategy to improve the delivery and efficacy of Vinblastine by utilizing cell-penetrating peptides. The enhanced antiproliferative activity observed with 17-desacetylvinblastineTrp-Arg₈, compared to the unconjugated 17-desacetylvinblastineTrp or conjugates with shorter arginine chains, suggests the potential of this approach for improving Vinblastine-based therapies. Importantly, the conjugate maintains the tubulin binding capability of Vinblastine .

Vinorelbine

Compound Description: Vinorelbine is a semisynthetic vinca alkaloid analog of Vinblastine. As a chemotherapy drug, it is used to treat cancers such as lung cancer and breast cancer. Vinorelbine, like Vinblastine, inhibits microtubule assembly and disrupts microtubule dynamics, interfering with cell division .

Relevance: Vinorelbine is structurally related to Vinblastine and shares a similar mechanism of action as a microtubule inhibitor. It is noteworthy that both Vinorelbine and Vinblastine demonstrate comparable overall binding affinities to purified tubulin isotypes and unfractionated tubulin . Interestingly, Vinorelbine, along with Vinflunine, exhibits a different impact on microtubule dynamics compared to Vinblastine . While all three drugs affect microtubule dynamic instability, Vinblastine tends to induce a more pronounced increase in the percentage of time microtubules spend in an attenuated state, whereas Vinorelbine and Vinflunine have less of this effect. This suggests that subtle structural variations among Vinca alkaloids can lead to significant differences in their interaction with microtubules and potentially influence their clinical efficacy and toxicity profiles.

Vinflunine

Compound Description: Vinflunine is a novel, third-generation, semi-synthetic vinca alkaloid, structurally related to Vinblastine. It is used as a chemotherapeutic agent for treating urothelial cancer. Like Vinblastine, Vinflunine exerts its anticancer effects by binding to tubulin, disrupting microtubule dynamics, and inhibiting cell division .

Vinflunine's unique action may involve its interaction with calmodulin, a calcium-binding protein that regulates microtubule dynamics. Vinflunine, unlike Vinblastine, displays a distinct binding mode to calmodulin and acts as a more potent inhibitor of the interaction between calmodulin and the microtubule-associated protein STOP. This ability to modulate calmodulin-microtubule interactions might contribute to Vinflunine's higher antitumor activity and lower toxicity compared to Vinblastine .

Flubendazole

Compound Description: Flubendazole is a benzimidazole derivative primarily used as an antiparasitic drug. It has been shown to inhibit tubulin polymerization and display anticancer activity in preclinical studies involving leukemia and myeloma models .

Relevance: Despite its structural dissimilarity to Vinblastine, Flubendazole shares a common target, tubulin, and exhibits anticancer properties. Importantly, Flubendazole binds to a distinct site on tubulin compared to Vinblastine. This difference in binding site may explain why Flubendazole can overcome Vinblastine resistance in cells overexpressing P-glycoprotein, a drug efflux pump that contributes to multidrug resistance . These findings highlight the potential of Flubendazole, either alone or in combination with Vinblastine, for treating cancers, particularly in cases where resistance to Vinca alkaloids poses a challenge.

Dolastatin 10

Compound Description: Dolastatin 10 is a linear pentapeptide isolated from the marine sea hare Dolabella auricularia. It exhibits potent cytotoxic and antimitotic properties and has advanced to phase II clinical trials as an anticancer agent .

Relevance: Dolastatin 10, similar to Vinblastine, targets tubulin and affects microtubule dynamics. Despite a similar quantitative effect on tubulin polymerization, Dolastatin 10 demonstrates significantly higher cytotoxicity (up to 50-fold) compared to Vinblastine . This difference in potency arises from the significantly longer intracellular retention time of Dolastatin 10 compared to Vinblastine.

Although both drugs enter cells passively and achieve comparable intracellular concentrations at their respective IC50 values, Dolastatin 10 exhibits a remarkably slow efflux rate. Unlike Vinblastine, which rapidly exits cells, Dolastatin 10 remains inside cells for an extended period, resulting in sustained tubulin binding and enhanced cytotoxicity .

Overview

Vinblastine is a complex alkaloid derived from the periwinkle plant, Catharanthus roseus. This compound has significant applications in oncology, primarily as a chemotherapeutic agent for treating various cancers, including Hodgkin's lymphoma and testicular cancer. Vinblastine functions by inhibiting cell division, thereby preventing the proliferation of cancer cells.

Source

Vinblastine is extracted from the leaves of Catharanthus roseus, a plant native to Madagascar. The extraction process is labor-intensive; approximately 2000 kilograms of dried leaves are required to yield just one gram of vinblastine. Due to its complex structure and low natural yield, alternative synthetic methods are being explored to ensure a stable supply.

Classification

Vinblastine belongs to the class of compounds known as Vinca alkaloids, which are characterized by their unique molecular structures and biological activities. It is classified as an antineoplastic agent due to its ability to inhibit tumor growth.

Synthesis Analysis

Methods

The synthesis of vinblastine can be achieved through several methods, including total synthesis and semi-synthesis from natural precursors. Traditional methods involve the extraction of vindoline and catharanthine from Catharanthus roseus, which are then chemically coupled to form vinblastine.

Recent advancements have introduced microbial synthesis using genetically engineered yeast. This innovative approach involves reprogramming yeast to produce vindoline and catharanthine, followed by in vitro chemical coupling to synthesize vinblastine. This method showcases a biosynthetic pathway that includes over 30 enzymatic steps and one chemical step, significantly enhancing production efficiency while reducing reliance on plant sources .

Technical Details

The total synthesis often involves multiple steps that include oxidation, reduction, and coupling reactions. For instance, a notable method utilizes ferric chloride as an oxidizing agent in conjunction with sodium borohydride for reduction processes . Monitoring of these reactions is typically conducted using high-performance liquid chromatography to optimize yields.

Molecular Structure Analysis

Structure

Vinblastine has a complex molecular structure characterized by two main components: catharanthine and vindoline. Its molecular formula is C₃₃H₃₈N₄O₉, and it features multiple rings and functional groups that contribute to its biological activity.

Data

  • Molecular Weight: 811.7 g/mol
  • Molecular Formula: C₃₃H₃₈N₄O₉
  • Structural Features: The structure includes an indole unit and a dihydroindole unit linked by a nitrogen atom, which is crucial for its mechanism of action against cancer cells.
Chemical Reactions Analysis

Reactions

Vinblastine undergoes several key chemical reactions during its synthesis:

  1. Oxidative Coupling: The coupling of vindoline and catharanthine involves oxidative conditions facilitated by ferric chloride.
  2. Reduction: Sodium borohydride is often employed to reduce iminium intermediates formed during the synthesis.
  3. Chromatographic Analysis: The progress of these reactions is monitored using reverse-phase high-performance liquid chromatography .

Technical Details

The yield of vinblastine can vary depending on reaction conditions such as temperature, pressure, and concentration of reactants. Optimal conditions typically yield around 40-50% efficiency in producing vinblastine from its precursors .

Mechanism of Action

Vinblastine exerts its anticancer effects primarily through the inhibition of microtubule formation during mitosis. By binding to tubulin, it prevents the polymerization necessary for microtubule assembly, effectively halting cell division.

Process

  1. Binding: Vinblastine binds to the β-tubulin subunit of microtubules.
  2. Inhibition: This binding disrupts the dynamic instability required for mitotic spindle formation.
  3. Cell Cycle Arrest: As a result, cells are arrested in metaphase, leading to apoptosis or programmed cell death.

Data

Studies have shown that vinblastine's effectiveness varies with the type of cancer cells, with certain cell lines exhibiting higher sensitivity due to differences in microtubule dynamics .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Vinblastine is typically found as a white crystalline powder.
  • Solubility: It is soluble in water at low concentrations but more readily dissolves in organic solvents such as methanol or ethanol.

Chemical Properties

  • Stability: Vinblastine is sensitive to light and should be stored in dark conditions.
  • pH Sensitivity: Its stability can be affected by pH levels; alkaline conditions may lead to degradation.

Relevant data indicate that vinblastine has a melting point range between 210°C and 215°C .

Applications

Vinblastine is primarily used in clinical settings for its antitumor properties. It plays a crucial role in chemotherapy regimens for:

  • Hodgkin's Lymphoma
  • Non-Hodgkin Lymphoma
  • Testicular Cancer
  • Breast Cancer

Additionally, ongoing research explores its potential applications in combination therapies with other chemotherapeutic agents to enhance efficacy and reduce resistance .

Properties

CAS Number

865-21-4

Product Name

Vinblastine

IUPAC Name

methyl (9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate

Molecular Formula

C46H58N4O9

Molecular Weight

811.0 g/mol

InChI

InChI=1S/C46H58N4O9/c1-8-42(54)23-28-24-45(40(52)57-6,36-30(15-19-49(25-28)26-42)29-13-10-11-14-33(29)47-36)32-21-31-34(22-35(32)56-5)48(4)38-44(31)17-20-50-18-12-16-43(9-2,37(44)50)39(59-27(3)51)46(38,55)41(53)58-7/h10-14,16,21-22,28,37-39,47,54-55H,8-9,15,17-20,23-26H2,1-7H3/t28-,37-,38+,39+,42-,43+,44?,45-,46-/m0/s1

InChI Key

JXLYSJRDGCGARV-JQQWJEIDSA-N

SMILES

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O

Solubility

Negligible
ODORLESS & HYGROSCOPIC; WHITE TO SLIGHTLY YELLOW, AMORPHOUS OR CRYSTALLINE POWDER; FREELY SOL IN WATER /VINBLASTINE SULFATE/
Practically insoluble in water, petroleum ether; soluble in alcohols, acetone, ethyl acetate, chloroform

Synonyms

cellblastin
Lemblastine
Sulfate, Vinblastine
Velban
Velbe
Vinblastin Hexal
Vinblastina Lilly
Vinblastine
Vinblastine Sulfate
Vinblastinsulfat-Gry
Vincaleukoblastine

Canonical SMILES

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O

Isomeric SMILES

CC[C@@]1(C[C@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.